molecular formula C8H10BrNO B1520130 4-Bromo-2-isopropoxypyridine CAS No. 1142194-24-8

4-Bromo-2-isopropoxypyridine

Cat. No. B1520130
M. Wt: 216.07 g/mol
InChI Key: DGDIOQCZNZMIPA-UHFFFAOYSA-N
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Description

4-Bromo-2-isopropoxypyridine is a chemical compound with the CAS Number: 1142194-24-8 . It has a molecular weight of 216.08 and its IUPAC name is 4-bromo-2-isopropoxypyridine .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-isopropoxypyridine is 1S/C8H10BrNO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Bromo-2-isopropoxypyridine is a colorless to pale-yellow to yellow-brown liquid . It should be stored in a refrigerator .

Scientific Research Applications

Homoleptic and Heteroleptic Iron(II) and Ruthenium(II) Complexes

4-Bromo-2-isopropoxypyridine is utilized in the synthesis of homoleptic and heteroleptic iron(II) and ruthenium(II) complexes. These complexes involve 4-nitro-6-bromo-2,2′-bipyridines and symmetrical and unsymmetrical 4′-nitro- and 4′-amino-2,2′:6′,2″-terpyridines. The chemical and electrochemical properties of these complexes have significant implications in various scientific applications, particularly in the field of inorganic chemistry (Fallahpour et al., 1999).

Crystal Structure Analysis

The compound 2-bromo-4-hydroxypyridine, closely related to 4-bromo-2-isopropoxypyridine, demonstrates interesting structural properties. Its crystal structure reveals insights into hydrogen and halogen bonding, which are crucial for understanding the molecular interactions in various chemical reactions and material properties (Monroe & Turnbull, 2019).

Multicomponent Chemistry

In multicomponent chemistry, 2-Bromo-6-isocyanopyridine, a derivative of 4-Bromo-2-isopropoxypyridine, serves as a versatile convertible isocyanide. This reagent is pivotal in the synthesis of complex organic compounds, demonstrating its utility in the development of new pharmaceuticals and materials (van der Heijden et al., 2016).

Directed Deprotonation-Transmetalation

The directed deprotonation-transmetalation approach is a key method in synthesizing substituted pyridines, a category to which 4-Bromo-2-isopropoxypyridine belongs. This process is essential in creating various pyridine derivatives used in numerous scientific and industrial applications (Karig et al., 2001).

Synthesis of Potent Opioids

In pharmaceutical research, derivatives of 4-Bromo-2-isopropoxypyridine are used in the efficient synthesis of potent opioids, demonstrating the compound's significance in medicinal chemistry (Heijden et al., 2016).

Investigation of Halogen and Hydrogen Bonding

Studies on 2-bromo-4-hydroxypyridine, closely related to 4-Bromo-2-isopropoxypyridine, provide valuable insights into halogen and hydrogen bonding. These studies are crucial for understanding the bonding characteristics and reactivity of bromo-substituted pyridines in various chemical processes (Monroe & Turnbull, 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDIOQCZNZMIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671705
Record name 4-Bromo-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-isopropoxypyridine

CAS RN

1142194-24-8
Record name 4-Bromo-2-(1-methylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142194-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To isopropanol (12 ml) under Ar was added 55% sodium hydride in oil (343 mg, 7.86 mmol) in two portions. After 30 min stirring at rt was added 4-bromo-2-chloropyridine (Aldrich, Buchs, Switzerland, 1.01 g, 5.24 mmol) and the reaction mixture was heated with microwave irradiation to 150° C. for 30 min. The reaction mixture was concentrated, quenched with saturated aqueous NaHCO3 and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, filtered and evaporated. The crude product was purified by MPLC (heptane/EtOAc 0% to 20%) to give the title compound as an oil. (HPLC: tR 3.58 min (Method A); M+H=216, 218 MS-ES)
Quantity
1.01 g
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reactant
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0 (± 1) mol
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[Compound]
Name
oil
Quantity
343 mg
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the stirred solution of 4-bromo-2-fluoro-pyridine 17BV (4.12 g, 23.41 mmole) in 50 mL anhydrous IPA in a 150 mL pressure vessel was added 2.627 g (23.41 mmole) of solid potassium tert-butoxide under dry N2 gas. The pressure vessel was tightly sealed and heated at 80° C. for 3 hours. The pressure vessel was cooled to 0° C. in ice-bath before opening. The contents of the pressure vessel were transferred to 250 mL RBF and concentrated to a small volume. The resulting mixture was partitioned between EtOAc and H2O. The organic phase was separated, washed with saturated NaCl solution and dried over MgSO4. The solvent was evaporated and resulting clear oil was purified on RediSep 80 g cartridge eluting with 20:1 Hexanes/EtOAc to give clear oil 18BV (4.2 g, 83%).
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
solid
Quantity
2.627 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Li, BM Silber, S Rao, JR Gever, C Bryant… - …, 2013 - Wiley Online Library
Recently, we described the aminothiazole lead (4‐biphenyl‐4‐ylthiazol‐2‐yl)‐(6‐methylpyridin‐2‐yl)‐amine (1), which exhibits many desirable properties, including excellent stability in …

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